n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(4-chlorophenyl)ethan-1-amine
Description
Chemical Structure: The compound features a central ethanamine backbone substituted with a 4-chlorophenyl group and a 2-(1H-pyrazol-1-yl)ethyl moiety. Its molecular formula is C₁₃H₁₅ClN₃ (calculated molecular weight: 252.74 g/mol).
Pharmacological Relevance:
Compounds with pyrazole and chlorophenyl motifs are frequently explored in central nervous system (CNS) drug discovery, particularly as serotonin receptor modulators () or opioid analogs ().
Properties
Molecular Formula |
C13H16ClN3 |
|---|---|
Molecular Weight |
249.74 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-(2-pyrazol-1-ylethyl)ethanamine |
InChI |
InChI=1S/C13H16ClN3/c1-11(12-3-5-13(14)6-4-12)15-8-10-17-9-2-7-16-17/h2-7,9,11,15H,8,10H2,1H3 |
InChI Key |
RCWBVHHMSGFFKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)NCCN2C=CC=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogen-Substituted Analogs
- (1R)-1-(4-Fluorophenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]ethan-1-amine ()
- Molecular Formula : C₁₃H₁₆FN₃ (MW: 245.29 g/mol).
- Structural Difference : Fluorine replaces chlorine at the para position of the phenyl ring.
- Impact : Fluorine’s smaller size and higher electronegativity may enhance metabolic stability but reduce lipophilicity compared to chlorine.
Heterocyclic Core Modifications
- 2-(1,3-Benzoxazol-2-yl)-1-(4-chlorophenyl)ethan-1-amine () Molecular Formula: C₁₅H₁₃ClN₂O (MW: 272.73 g/mol). Structural Difference: Benzoxazole replaces the pyrazole ring.
N-[2-(4-Chlorophenyl)ethyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine ()
- Molecular Formula : C₂₀H₁₈ClN₅ (MW: 363.85 g/mol).
- Structural Difference : Pyrazolopyrimidine core replaces the ethanamine backbone.
- Impact : The extended aromatic system may enhance affinity for kinase targets but reduce blood-brain barrier penetration.
Amine Linker Variations
- 2-[4-(3-Chlorophenyl)piperazin-1-yl]ethan-1-amine ()
- Molecular Formula : C₁₂H₁₇ClN₃ (MW: 238.74 g/mol).
- Structural Difference : Piperazine ring replaces the pyrazole-ethyl group.
- Impact : Piperazine’s basic nitrogen improves solubility but may introduce off-target adrenergic activity.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Heterocycle Impact : Pyrazole in the target compound offers balanced hydrogen-bonding and hydrophobic interactions, whereas benzoxazole () may favor rigid binding pockets.
- Linker Flexibility : Ethylamine linkers (target compound) provide conformational flexibility, contrasting with piperazine’s constrained geometry (), which may affect receptor subtype selectivity.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing N-(2-(1H-pyrazol-1-yl)ethyl)-1-(4-chlorophenyl)ethan-1-amine, and what reaction conditions optimize yield?
- Methodology : A common approach involves alkylation of pyrazole derivatives with ethylenediamine intermediates. For example, reacting 1-(4-chlorophenyl)ethan-1-amine with 1H-pyrazole-1-ethyl bromide in the presence of a base like K₂CO₃ in DMF at 80°C for 12–24 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .
- Key Variables : Reaction time, solvent polarity, and stoichiometric ratios of reagents significantly impact yield. For analogs, yields range from 45% to 72% under optimized conditions .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical Techniques :
- NMR : ¹H and ¹³C NMR to verify substitution patterns (e.g., pyrazole ring protons at δ 7.5–8.0 ppm, ethylenic protons at δ 3.2–3.8 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 290.1 for C₁₃H₁₅ClN₄) .
- X-ray Crystallography : For unambiguous confirmation, use SHELXL for refinement of single-crystal data (if crystals are obtainable) .
Q. What purification strategies are effective for removing common byproducts?
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves polar impurities.
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystalline products with >95% purity .
Q. What solvents are optimal for solubility studies of this compound?
- Preferred Solvents : DMSO (high solubility for biological assays), ethanol, and dichloromethane (for synthetic steps). Avoid aqueous buffers due to limited solubility .
Advanced Research Questions
Q. How does the 4-chlorophenyl moiety influence the compound’s pharmacological activity, and what are its hypothesized molecular targets?
- Mechanistic Insight : The 4-chlorophenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration. Computational docking studies (AutoDock Vina) suggest affinity for serotonin receptors (5-HT₂A/5-HT₆) due to structural similarity to known ligands .
- Experimental Validation : Radioligand binding assays (e.g., competitive displacement of [³H]ketanserin in HEK-293 cells transfected with 5-HT₂A receptors) .
Q. How can researchers resolve contradictions in reported bioactivity data for analogs of this compound?
- Case Study : Discrepancies in IC₅₀ values for kinase inhibition (e.g., JAK2 vs. EGFR) may arise from assay conditions (ATP concentration, pH). Standardize protocols using the ADP-Glo™ Kinase Assay .
- Meta-Analysis : Cross-reference data from structural analogs (e.g., fluorophenyl derivatives in ) to identify substituent-dependent trends.
Q. What strategies mitigate instability or hygroscopicity during long-term storage?
- Stability Optimization : Store under argon at −20°C in amber vials. Lyophilization with trehalose (5% w/v) prevents hydrolysis of the amine group .
Q. How can crystallographic challenges (e.g., twinning or poor diffraction) be addressed for this compound?
- Refinement Techniques : Use SHELXL’s TWIN/BASF commands for twinned data. High-resolution data (≤1.0 Å) collected at synchrotron facilities improve model accuracy .
Q. What computational methods predict metabolic pathways and toxicity profiles?
- In Silico Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
